molecular formula C30H26N2O5 B13376064 ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate

ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate

Cat. No.: B13376064
M. Wt: 494.5 g/mol
InChI Key: NIPZLLUIWDGVKQ-UHFFFAOYSA-N
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Description

Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The combined ethyl acetate layer is often dried over anhydrous sodium sulfate and evaporated under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The inhibition of endoplasmic reticulum stress and apoptosis pathways has been noted in some studies .

Comparison with Similar Compounds

Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C30H26N2O5

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 2-[6-[4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]-3-oxo-1,4-benzoxazin-4-yl]acetate

InChI

InChI=1S/C30H26N2O5/c1-3-36-30(34)18-32-27-17-22(11-14-28(27)37-19-29(32)33)26-16-23(20-9-12-24(35-2)13-10-20)15-25(31-26)21-7-5-4-6-8-21/h4-17H,3,18-19H2,1-2H3

InChI Key

NIPZLLUIWDGVKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C3=CC(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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